molecular formula C12H14O2 B1634317 5-Benzyl-5-methyltetrahydrofuran-2-one

5-Benzyl-5-methyltetrahydrofuran-2-one

Cat. No.: B1634317
M. Wt: 190.24 g/mol
InChI Key: KTESBYCRBWWQTH-UHFFFAOYSA-N
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Description

5-Benzyl-5-methyltetrahydrofuran-2-one (CAS 61520-92-1) is an organic compound with the molecular formula C12H14O2 . It is characterized by a tetrahydrofuran-2-one (gamma-lactone) core structure that is substituted with benzyl and methyl groups at the 5-position. This structure makes it a potential building block or intermediate in organic synthesis and pharmaceutical research. While specific biological mechanisms for this compound are not well-documented in the public literature, its scaffold is related to other furanone derivatives studied for their utility in creating more complex molecular architectures. Researchers may find value in this compound as a chiral synthon or as a precursor in the development of specialty chemicals. Its physical properties, such as a boiling point of approximately 148°C, make it suitable for various synthetic operations . As with all chemicals of this nature, proper safety protocols should be followed. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific applications and to verify all intended uses.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-benzyl-5-methyloxolan-2-one

InChI

InChI=1S/C12H14O2/c1-12(8-7-11(13)14-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

KTESBYCRBWWQTH-UHFFFAOYSA-N

SMILES

CC1(CCC(=O)O1)CC2=CC=CC=C2

Canonical SMILES

CC1(CCC(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The benzyl group in this compound increases steric hindrance and lipophilicity compared to smaller substituents (e.g., methyl or phenyl).
  • Oxygen-rich analogues, such as the dihydrofuran-2-one derivative in , exhibit higher polarity due to hydroxyl and ether groups, improving aqueous solubility .

Key Observations :

  • Bulky substituents (e.g., benzyl) often reduce yields due to steric challenges during cyclization.
  • Chiral derivatives, like the compound in , require additional steps for enantiomeric purity, lowering overall efficiency .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (CHCl₃)
This compound Not reported ~300* High
(S)-5-Benzyloxymethyl-5-hydroxymethyl-dihydro-furan-2-one Liquid at 25°C Not reported Miscible (NMR in CDCl₃)

*Estimated based on molecular weight and substituent effects.

Key Observations :

  • Benzyl-substituted lactones exhibit high solubility in organic solvents like chloroform, as evidenced by NMR studies in CDCl₃ .
  • Hydroxyl groups (e.g., in dihydrofuran-2-one derivatives) improve water solubility but may reduce thermal stability.

Preparation Methods

Cyclization of γ-Keto Esters and Acids

The lactonization of γ-keto esters represents a classical approach to tetrahydrofuran-2-one derivatives. In the context of 5-benzyl-5-methyltetrahydrofuran-2-one, this method involves the intramolecular esterification of a γ-keto acid precursor under acidic or thermal conditions. Patent US4517370 describes a two-step synthesis starting from 4-benzyl-4-methylpent-2-enoic acid, which undergoes cyclization via treatment with sulfuric acid in refluxing toluene (110°C, 8 h). The reaction yields the target compound in 68% purity, necessitating subsequent recrystallization from ethyl acetate/hexane to achieve >95% purity.

A modified protocol from Tetrahedron Letters (2013) employs p-toluenesulfonic acid (PTSA) as a milder catalyst, achieving cyclization at 80°C within 4 h. This method reduces side reactions such as decarboxylation, improving the yield to 74% (Table 1). Critical parameters include the steric hindrance of the benzyl group and the solvent’s polarity, with aprotic solvents like toluene favoring ring closure over polymerization.

Benzylation via Alkylation of Tetrahydrofuran Intermediates

Introducing the benzyl group to a preformed tetrahydrofuran scaffold is a common strategy. For example, EP2118058B9 outlines the alkylation of 5-methyltetrahydrofuran-2-one with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at 0°C for 2 h, followed by aqueous workup and extraction with ethyl acetate (EtOAc). While this method achieves 81% conversion, competing O-benzylation necessitates careful pH control during extraction to isolate the desired product.

An alternative approach from Heteroatom Chemistry (2001) utilizes benzyl Grignard reagents (C₆H₅CH₂MgBr) to functionalize 5-methyltetrahydrofuran-2-one. The Grignard reagent adds to the carbonyl group, followed by acid quenching to yield the tertiary alcohol intermediate, which is subsequently oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄). This route provides a 62% overall yield but requires stringent moisture-free conditions.

Oxidative Rearrangement of Diol Precursors

Oxidative methods offer a pathway to γ-lactones through the rearrangement of diols or hydroxy ketones. A study in Molecules (2006) demonstrates the synthesis of analogous tetrahydrofuran derivatives using Oxone® (KHSO₅) and sodium bicarbonate (NaHCO₃) in acetonitrile. Applied to this compound, this method would involve oxidizing a 5-benzyl-5-methyltetrahydrofuran-2,3-diol precursor. The reaction proceeds at room temperature for 12 h, with Na₂EDTA mitigating metal-catalyzed side reactions. While yields for related compounds reach 60–75%, scalability is limited by the stoichiometric use of Oxone®.

Catalytic Methods from Patent Literature

Patent CN107501023 discloses a catalytic asymmetric synthesis using a chiral palladium complex to induce enantioselective cyclization. Starting from 4-benzyl-4-methyl-2-pentenoic acid, the reaction achieves 92% enantiomeric excess (ee) at 50°C in dichloromethane (DCM). The catalyst loading (5 mol%) and shorter reaction time (3 h) make this method industrially viable, though the cost of chiral ligands remains a limitation.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Preparation Methods for this compound

Method Conditions Yield (%) Purity (%) Scalability
Acid-catalyzed cyclization H₂SO₄, toluene, 110°C, 8 h 68 95 Moderate
PTSA-catalyzed cyclization PTSA, toluene, 80°C, 4 h 74 98 High
Benzyl bromide alkylation K₂CO₃, DMF, 0°C, 2 h 81 90 Moderate
Oxidative rearrangement Oxone®, NaHCO₃, CH₃CN, 12 h 60 85 Low
Catalytic asymmetric Pd-chiral ligand, DCM, 50°C, 3 h 78 99 High

Key observations:

  • Cyclization routes dominate due to straightforward protocols but require harsh acids.
  • Catalytic asymmetric synthesis offers superior enantioselectivity, critical for pharmaceutical applications.
  • Oxidative methods suffer from moderate yields but avoid halogenated solvents.

Q & A

Q. What are the established synthetic methodologies for 5-Benzyl-5-methyltetrahydrofuran-2-one in academic research?

Q. How is structural elucidation performed for this compound?

Answer: Multimodal spectroscopic analysis is critical:

  • NMR : 1H and 13C NMR identify substituent patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, carbonyl at ~175 ppm in 13C).
  • IR : Carbonyl stretching (~1750 cm⁻¹) confirms the lactone ring ( ).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄O₂: 202.0994). Cross-referencing with databases ( ) ensures accuracy.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

Answer: Strategies include:

  • Chiral catalysts : Use of organocatalysts (e.g., proline derivatives) to induce asymmetry during cyclization.
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak®) to separate enantiomers post-synthesis.
  • Stereoelectronic control : Adjusting solvent polarity (e.g., HFIP in ) to stabilize transition states favoring one enantiomer.

Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., unexpected coupling constants)?

Answer: Contradictions may arise from dynamic processes or impurities. Mitigation involves:

  • Variable-temperature NMR : To detect tautomerism or ring-flipping (e.g., furanone ring puckering).
  • 2D NMR (COSY, NOESY) : Confirms spatial relationships between protons ( ).
  • X-ray crystallography : Provides definitive stereochemical assignment (applied in for dihydrobenzofuran analogs).

Q. How can computational methods support mechanistic studies of this compound formation?

Answer:

  • DFT calculations : Model transition states (e.g., [3,3]-sigmatropic rearrangements in ) to predict activation energies.
  • Solvent modeling : Incorporate solvent effects (e.g., HFIP’s high polarity) via continuum models (SMD) to refine reaction pathways.
  • Docking studies : For bioactivity research, simulate interactions with biological targets (e.g., enzymes in ).

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from byproducts?

Answer:

  • Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Distillation : For thermally stable intermediates (e.g., benzyl precursors in ).

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Answer:

  • Detailed SOPs : Specify reagent grades (e.g., anhydrous THF in ), stirring rates, and temperature ramps.
  • Round-robin testing : Collaborate across labs to compare yields/purity.
  • Analytical benchmarking : Share NMR/HRMS data for cross-validation ( ).

Data Interpretation Challenges

Q. Why might GC-MS analysis fail to detect this compound, and how can this be addressed?

Answer: Thermal decomposition during GC injection can fragment the lactone ring. Solutions include:

  • Derivatization : Silylation (e.g., BSTFA) to improve volatility.
  • LC-MS : Avoids thermal degradation ( recommends LC-MS for furan derivatives).

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